molecular formula C22H19NO2 B14066205 Ethyl 4-[(diphenylmethylidene)amino]benzoate CAS No. 102222-52-6

Ethyl 4-[(diphenylmethylidene)amino]benzoate

Cat. No.: B14066205
CAS No.: 102222-52-6
M. Wt: 329.4 g/mol
InChI Key: ZOSYUBNGVSGZJV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester is an organic compound with the molecular formula C22H19NO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the amino group is substituted with a diphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester typically involves the reaction of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. One common method is the esterification reaction, where benzoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester may involve more advanced techniques such as continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction time. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or other oxidized products.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-[(diphenylmethylene)amino]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Benzoic acid, 4-[(diphenylmethylene)amino]-, propyl ester: Similar structure but with a propyl ester group.

Uniqueness

Benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester is unique due to its specific ester group, which can influence its chemical reactivity and physical properties. The ethyl ester group can provide different solubility and stability characteristics compared to other ester derivatives.

Properties

CAS No.

102222-52-6

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 4-(benzhydrylideneamino)benzoate

InChI

InChI=1S/C22H19NO2/c1-2-25-22(24)19-13-15-20(16-14-19)23-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,2H2,1H3

InChI Key

ZOSYUBNGVSGZJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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